N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Indazole carboxamide Regiochemistry Kinase inhibitor scaffold

This screening compound features a distinctive 2H-indazol-3-yl amide connectivity and a fused [1,2]oxazolo[5,4-b]pyridine bicyclic core. It provides a unique hydrogen-bond donor/acceptor pharmacophore at the kinase hinge, fundamentally different from N-aryl indazole-3-carboxamides and monocyclic pyridine-carboxamides. Optimized for kinase panels (VEGFR-2, EGFR, PAK1, GSK-3β, JNK3, IKK2) and Wnt/β-catenin reporter assays where novel IP space is required. The 3,6-dimethyl substitution pattern offers a defined starting point for systematic SAR exploration. Supplied exclusively for non-human research. Contact us for bulk quantities and custom synthesis.

Molecular Formula C16H13N5O2
Molecular Weight 307.31 g/mol
Cat. No. B10992003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC16H13N5O2
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC4=CC=CC=C43
InChIInChI=1S/C16H13N5O2/c1-8-7-11(13-9(2)21-23-16(13)17-8)15(22)18-14-10-5-3-4-6-12(10)19-20-14/h3-7H,1-2H3,(H2,18,19,20,22)
InChIKeyVSBIGVYUOPRGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2H-Indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Chemical Identity and Structural Classification for Procurement


N-(2H-Indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Molecular Formula: C16H13N5O2; Molecular Weight: 307.31 g/mol) is a fully synthetic heterocyclic small molecule constructed from a 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid core linked via an amide bond to a 2H-indazol-3-amine moiety . The compound belongs to the broader class of indazole-3-carboxamides, a privileged scaffold in kinase inhibitor discovery and medicinal chemistry [1]. It is commercially available through screening compound libraries as Catalog Number EVT-11123582 and is supplied exclusively for non-human research purposes .

Why N-(2H-Indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Cannot Be Replaced by Generic Indazole Carboxamides in Focused Screening


The 2H-indazol-3-yl amide connectivity in this compound generates a hydrogen-bond donor/acceptor pharmacophore that differs fundamentally from N-aryl indazole-3-carboxamides and indazole-5-yl or indazole-6-yl substitution patterns . The fused [1,2]oxazolo[5,4-b]pyridine bicyclic system introduces a distinct electrostatic surface and conformational constraint not present in monocyclic pyridine-carboxamides or simple benzamide derivatives. These structural features dictate target engagement profiles, kinase selectivity windows, and physicochemical properties that render simple interchange with commercially available indazole carboxamides scientifically invalid without direct comparative data [1].

Quantitative Differentiation Evidence for N-(2H-Indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide


Structural Uniqueness of the 2H-Indazol-3-yl Carboxamide Connectivity Versus Common Indazole Amide Regioisomers

The compound features an amide bond formed between the 3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid and the C-3 amino group of 2H-indazole. In contrast, the majority of biologically characterized indazole carboxamides utilize either indazole-5-carboxylic acid or indazole-6-carboxylic acid cores, or employ N-1-substituted indazole-3-carboxamide connectivity rather than the 2H-tautomeric form at C-3 . This regiochemical distinction alters the vector of the carboxamide side chain relative to the indazole hydrogen-bonding face, a parameter critical for kinase hinge-region recognition [1].

Indazole carboxamide Regiochemistry Kinase inhibitor scaffold

Fused [1,2]Oxazolo[5,4-b]pyridine Core Differentiation from Monocyclic Pyridine Carboxamides and Benzamides

The [1,2]oxazolo[5,4-b]pyridine core is a planar, nitrogen- and oxygen-containing bicyclic system that is structurally and electronically distinct from monocyclic pyridine, benzamide, or quinoline-based kinase inhibitor scaffolds. Published data on related isoxazolo[5,4-b]pyridine derivatives demonstrate that the fused oxazole ring modulates cLogP, aqueous solubility, and cytochrome P450 inhibition profiles relative to monocyclic analogues [1]. The 3,6-dimethyl substitution pattern on this core further differentiates the compound from 3-methyl-6-isopropyl and other alkyl variants available in screening libraries such as N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide .

Fused heterocycle Oxazolopyridine Scaffold novelty

Molecular Weight and Physicochemical Property Positioning Within the Indazole-Oxazolopyridine Chemical Space

With a molecular weight of 307.31 g/mol and molecular formula C16H13N5O2, this compound occupies a favorable lead-like chemical space (MW < 350) that is distinct from larger indazole-based clinical candidates such as Entrectinib (MW 560.6) or Linifanib (MW 401.4) [1]. The relatively low molecular weight and moderate aromatic ring count suggest better compliance with Lipinski's Rule of Five compared to higher molecular weight indazole-kinase inhibitors, potentially translating to superior solubility and permeability characteristics [2]. However, no experimentally measured solubility, logP, or permeability data specific to this compound were identified in the public domain.

Physicochemical properties Drug-likeness Lead-like space

Research and Screening Applications for N-(2H-Indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide


Kinase Inhibitor Hit Finding and Scaffold-Hopping Campaigns

The indazole-3-carboxamide motif has been validated as a kinase hinge-binding pharmacophore across multiple target classes including VEGFR-2, EGFR, PAK1, GSK-3β, and JNK3 [1]. This compound may serve as a screening hit for kinase panels where novel intellectual property space is sought around the oxazolo[5,4-b]pyridine core—a scaffold underrepresented in the patent literature relative to pyridine, pyrimidine, and quinoline-based kinase inhibitors. Its 2H-indazol-3-yl connectivity offers a differentiated hydrogen-bonding presentation at the kinase hinge relative to 1H-indazole-3-carboxamide analogues.

Structure-Activity Relationship (SAR) Expansion Around the Oxazolopyridine Core

The 3,6-dimethyl substitution pattern on the oxazolo[5,4-b]pyridine core provides a defined starting point for systematic SAR exploration. Comparative studies with the 3-methyl-6-isopropyl analogue (MW 353.3) and the 4-fluoro-indazol-3-yl analogue can map steric and electronic tolerance at these positions . The commercial availability of the corresponding 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid intermediate (CAS 938022-08-3) facilitates synthetic diversification of the amide coupling partner .

Anti-Inflammatory and Immunomodulatory Pathway Profiling

Indazole-3-carboxamides have demonstrated activity as IKK2 (IKKβ) inhibitors with therapeutic relevance in rheumatoid arthritis, asthma, and COPD [2]. While no direct IKK2 inhibition data exist for this specific compound, its structural alignment with the indazole-3-carboxamide pharmacophore class supports its inclusion in pathway-focused screening cascades for NF-κB-mediated inflammatory targets.

Wnt/β-Catenin Signaling Pathway Antagonist Screening

Indazole-3-carboxamides have been patented as Wnt/β-catenin signaling pathway inhibitors with applications in oncology and fibrotic diseases [3]. This compound, bearing the requisite indazole-3-carboxamide substructure, represents a candidate for Wnt reporter assay screening where patent space differentiation is required, particularly given the distinct oxazolopyridine core relative to previously disclosed benzamide and heteroaryl carboxamide Wnt inhibitors.

Quote Request

Request a Quote for N-(2H-indazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.